molecular formula C6Cl3F6N3 B14021374 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine

2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine

Cat. No.: B14021374
M. Wt: 334.4 g/mol
InChI Key: ULEKAGNDODUYCM-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine is a specialized chemical building block of significant interest in advanced synthetic organic chemistry. Its value is derived from the highly reactive trichloromethyl and electron-withdrawing trifluoromethyl groups attached to the 1,3,5-triazine core. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and agrochemical design, known for its ability to interact with biological targets . This compound serves as a versatile synthetic intermediate, particularly through functional group transformations of the trichloromethyl group, enabling the synthesis of more complex, symmetrically and non-symmetrically substituted triazine derivatives . Substituted 1,3,5-triazines are extensively explored for their potent biological activities, including use as herbicides and crop growth regulators . The presence of multiple halogenated groups makes this compound a promising precursor in the development of novel active ingredients for agricultural and pharmaceutical applications, where the triazine ring system can act as a core scaffold for further structural diversification. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6Cl3F6N3

Molecular Weight

334.4 g/mol

IUPAC Name

2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine

InChI

InChI=1S/C6Cl3F6N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15

InChI Key

ULEKAGNDODUYCM-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine

General Synthetic Strategy

The synthesis of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine typically involves the cyclization of amidino derivatives with trifluoroacetic acid derivatives or their halides/anhydrides, followed by functional group transformations to introduce the trichloromethyl group at the 2-position. The key intermediate formation involves the reaction of N-amidino-S-alkylisothiourea salts with trifluoroacetyl derivatives under basic conditions, leading to the formation of trifluoromethyl-substituted 1,3,5-triazines. Subsequent substitution or cyclization steps introduce the trichloromethyl group.

Detailed Preparation Routes

Reaction of N-Amidino-S-Alkylisothiourea with Trifluoroacetic Acid Derivatives
  • Starting materials: N-amidino-S-alkylisothiourea salts (e.g., N-amidino-S-methylisothiuronium iodide) and trifluoroacetic acid esters or anhydrides.
  • Conditions: Reaction is performed in methanol or ethyl acetate with bases such as sodium methylate or triethylamine at low temperatures (0–25°C).
  • Process: The amidino salt is suspended in the trifluoroacetyl derivative solution, and the base is added dropwise to form a homogeneous solution. The reaction mixture is stirred for several hours (typically 5–15 hours).
  • Isolation: Volatile components are removed under reduced pressure at 40°C, and the residue is stirred with water to precipitate the product, which is then filtered and dried under reduced pressure.
  • Yields: High yields of 75–94% are reported for trifluoromethyl-substituted triazines.
Introduction of the Trichloromethyl Group
  • The trichloromethyl group at the 2-position can be introduced via reaction with trichloroacetyl chloride , an aliphatic and more polar acyl chloride.
  • This reaction is typically carried out in the presence of triethylamine as a base, with yields around 60% due to the polarity and reactivity of trichloroacetyl chloride.
  • A two-step process is often employed:
    • Preparation of 2-methylthio-4,6-bis(trichloromethyl)-1,3,5-triazine.
    • Subsequent reaction with an appropriate amine to release chloroform and yield the target 2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine.
One-Pot and Modified Procedures
  • Variants include carrying out the reaction of the amidino salt with trifluoroacetyl derivatives followed directly by reaction with alcohols or amines without isolating intermediates.
  • Acidic by-products formed during the first step can be neutralized by adding a higher concentration of base.
  • Solvent changes and removal of low-boiling components can be employed before the second reaction step to improve purity and yield.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0–25°C (initial addition), stirring at 25°C Low temperature controls reaction rate
Solvent Methanol, ethyl acetate, toluene Choice affects solubility and yield
Base Sodium methylate, triethylamine Neutralizes acidic by-products
Reaction Time 5–15 hours Ensures complete conversion
Workup Reduced pressure evaporation, water wash Facilitates product crystallization
Yield 60–94% Higher yields with aromatic acyl chlorides; moderate with trichloroacetyl chloride

Characterization and Purity

  • The products are typically isolated as colorless crystals with melting points around 102–183°C depending on the derivative and purity.
  • NMR spectroscopy confirms the structure:
    • [^1H NMR](pplx://action/followup): Characteristic singlet for amino groups around 6.5–7.7 ppm.
    • [^13C NMR](pplx://action/followup): Signals at approximately 90 ppm indicative of trichloromethyl carbons.
  • Purity is enhanced by recrystallization from solvents such as toluene or methanol.

Summary of Key Research Findings

  • The preparation of 2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine involves a multi-step synthesis starting from amidino derivatives and trifluoroacetyl compounds.
  • The introduction of the trichloromethyl group is less efficient than trifluoromethyl introduction, with yields around 60%, requiring careful control of reaction conditions.
  • One-pot procedures and solvent/base optimizations improve practicality and scalability.
  • The compound and its derivatives serve as valuable intermediates in agrochemical and pharmaceutical synthesis due to their fluorinated heterocyclic structure.

Data Table: Representative Preparation Example

Step Reagents and Conditions Yield (%) Notes
Amidino salt + methyl trifluoroacetate + sodium methylate 0°C addition, stir 5 h at 25°C, methanol solvent 90–94 Formation of 2-amino-4-methylthio-6-trifluoromethyl-1,3,5-triazine
Amidino salt + trichloroacetyl chloride + triethylamine 5–15°C addition, stir 15 h at 25°C, ethyl acetate solvent ~60 Introduction of trichloromethyl group, moderate yield
Workup Reduced pressure evaporation, water wash, filtration, drying Isolation of crystalline product

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways. The trichloromethyl and trifluoromethyl groups play a crucial role in its reactivity and interactions. These groups can influence the compound’s ability to bind to specific targets, leading to various biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique combination of trichloromethyl and trifluoromethyl substituents distinguishes this compound from other triazine derivatives. Below is a detailed comparison with structurally or functionally related triazines:

Structural Analogues with Trichloromethyl Groups

Compound Name Substituents (Positions) Molecular Weight Key Applications Key Properties/Data
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine -CCl₃ (2), -CF₃ (4,6) ~407.4 (calc.) Photoinitiator, UV-curable resins High electron-withdrawing capacity; initiates polymerization under 400–410 nm LED light ; lower migration in polymers compared to non-polymerizable derivatives.
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (TAZ 104) -C₆H₄-OCH₃ (2), -CCl₃ (4,6) 421.92 Photodegradable polymers, UV sensors Generates HCl upon UV exposure (365 nm); used in acid-catalyzed degradation of polymers . Reduction potential: −0.84 V (vs. SCE) .
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBTT) Styryl-CH₂-C₆H₄-OCH₃ (2), -CCl₃ (4,6) ~496.6 (calc.) Photo-acid generators, FET fabrication Triggers polymer degradation via HCl release; compatible with acetal-based polymers . Electron transfer driving force: −0.61 eV .
2-(4-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine (Triazine B) -C₁₀H₆-OCH₃ (2), -CCl₃ (4,6) ~482.3 (calc.) High-sensitivity UV sensors, photoresists Absorbs UV-A (320–400 nm); generates acid for pH-responsive hydrogels . Commercialized for LCD and semiconductor industries .

Fluorinated Analogues

Compound Name Substituents (Positions) Molecular Weight Key Applications Key Properties/Data
4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine -NH₂ (2), -CCl₃ (4), -CF₃ (6) 306.5 Agricultural chemicals (herbicide intermediate) Combines Cl and F for enhanced bioactivity; used in triflusulfuron methyl synthesis .
2,4,6-Tris(pentafluorophenoxy)-1,3,5-triazine -O-C₆F₅ (2,4,6) 663.1 Flame retardants, high-performance polymers Fully fluorinated substituents improve thermal stability (>400°C) and chemical resistance .

Key Comparative Analysis

  • Electron-Withdrawing Capacity :

    • The trifluoromethyl groups in the target compound provide stronger electron withdrawal than trichloromethyl or methoxyphenyl groups, enhancing its efficiency in photoinitiation .
    • Styryl or naphthyl substituents (e.g., Triazine B) extend conjugation, shifting absorption to longer wavelengths (visible light) .
  • Stability and Migration :

    • Polymerizable derivatives (e.g., pCT in ) show lower migration in cured resins compared to small-molecule analogues like MBTT .
    • Fluorinated triazines (e.g., triflusulfuron intermediates) exhibit higher hydrolytic stability, suitable for agricultural use .
  • Acid Generation Efficiency :

    • Compounds with methoxynaphthyl groups (Triazine B) produce more acid per photon absorbed than phenyl-substituted triazines, critical for high-resolution photoresists .

Biological Activity

2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine, a member of the triazine family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes both trifluoromethyl and trichloromethyl groups that enhance its reactivity and biological interactions. The following sections will explore the biological activity of this compound, including its anticancer properties, enzyme inhibition capabilities, and potential applications in pharmaceuticals.

  • IUPAC Name : 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine
  • Molecular Formula : C6H3Cl3F6N3
  • Molecular Weight : 303.5 g/mol
  • CAS Number : 949-42-8

Biological Activity Overview

Research indicates that triazine derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Many studies have shown that triazine compounds can inhibit cancer cell proliferation and induce apoptosis.
  • Enzyme Inhibition : These compounds often act as inhibitors for various enzymes involved in tumorigenesis.
  • Antimicrobial Properties : Triazines have also been noted for their bactericidal and fungicidal activities.

Anticancer Activity

Recent studies highlight the anticancer potential of 2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine. The compound has been tested against various cancer cell lines with promising results.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)14.85Induction of apoptosis
TPC-1 (Thyroid)9.23Inhibition of phosphorylated tyrosine kinase
A549 (Lung)41.3HIF pathway inhibition
HeLa (Cervical)3.7Cytotoxicity through cell cycle arrest

These findings suggest that modifications to the triazine core can significantly enhance anticancer activity by targeting specific cellular pathways.

Enzyme Inhibition Studies

The enzyme inhibitory activity of triazine derivatives has been a focal point in understanding their biological mechanisms. For instance:

  • Enzyme assays demonstrated that certain derivatives inhibited key enzymes involved in cancer progression.
  • The inhibition rates varied significantly depending on the substituents attached to the triazine core.

Case Studies

  • In Vitro Studies on MCF-7 and TPC-1 Cell Lines :
    • A study assessed the effects of various triazine derivatives on MCF-7 and TPC-1 cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
    • The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
  • Hybrid Compounds :
    • Recent research explored hybrids containing the triazine scaffold combined with other pharmacophores. These hybrids exhibited enhanced potency against multiple cancer types compared to their parent compounds.

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